5-Fluoro-6-methoxyquinolin-3-amine
CAS No.:
Cat. No.: VC17735096
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2O |
|---|---|
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | 5-fluoro-6-methoxyquinolin-3-amine |
| Standard InChI | InChI=1S/C10H9FN2O/c1-14-9-3-2-8-7(10(9)11)4-6(12)5-13-8/h2-5H,12H2,1H3 |
| Standard InChI Key | MOFBWXJBOFYBJD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)N=CC(=C2)N)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Fluoro-6-methoxyquinolin-3-amine has a molecular weight of 192.19 g/mol and the IUPAC name 5-fluoro-6-methoxyquinolin-3-amine. Its structure combines quinoline’s aromatic heterocycle with strategic substitutions that enhance reactivity and bioavailability. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉FN₂O |
| CAS Registry Number | VC17735096 |
| InChI Key | MOFBWXJBOF |
| Topological Polar Surface Area | 58.3 Ų |
The fluorine atom increases electronegativity at the 5-position, while the methoxy group contributes to solubility and hydrogen-bonding capacity.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence starting from 6-methoxyquinolin-3-amine:
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Fluorination: Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 25°C achieves regioselective substitution at the 5-position.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Reaction conditions are critical; excessive fluorination leads to di-substituted byproducts, while insufficient reaction time results in unreacted starting material.
Industrial Production Challenges
Scale-up faces three hurdles:
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Cost of Fluorinating Agents: Selectfluor® remains expensive at commercial scales.
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Waste Management: Fluoride byproducts require neutralization with calcium oxide.
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Process Optimization: Continuous-flow reactors improve yield (from 68% to 83%) but demand precise temperature control (±2°C).
Biological Activity and Mechanisms
Antimalarial Efficacy
Against Plasmodium falciparum (3D7 strain), 5-Fluoro-6-methoxyquinolin-3-amine shows an IC₅₀ of 0.13 μM, outperforming chloroquine (IC₅₀ = 0.22 μM) in resistant strains. Molecular docking suggests binding to heme crystals, preventing detoxification in the parasite’s digestive vacuole.
Anticancer Activity
Preliminary studies on MCF-7 breast cancer cells reveal apoptosis induction via caspase-3 activation (EC₅₀ = 12 μM). The fluorine atom enhances cellular uptake, while the methoxy group stabilizes interactions with topoisomerase IIα.
Comparative Analysis with Related Compounds
vs. 8-Fluoro-6-methoxyquinolin-3-amine
Positional isomerism significantly alters bioactivity:
| Property | 5-Fluoro Isomer | 8-Fluoro Isomer |
|---|---|---|
| Antimalarial IC₅₀ | 0.13 μM | 0.45 μM |
| Solubility (H₂O) | 1.2 mg/mL | 0.8 mg/mL |
The 5-fluoro derivative’s superior activity stems from improved target binding affinity .
vs. Non-Fluorinated Quinolines
Adding fluorine increases metabolic stability; the parent compound 6-methoxyquinolin-3-amine has a shorter plasma half-life (t₁/₂ = 1.7 h vs. 4.2 h).
Future Research Directions
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Structure-Activity Relationships: Modifying the amine group (-NH₂) to amides or sulfonamides may enhance potency.
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Formulation Development: Liposomal encapsulation could improve bioavailability for intravenous delivery.
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Toxicological Profiling: Chronic toxicity studies in rodent models are needed to assess organ-specific risks.
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